molecular formula C16H15NS B3054978 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole CAS No. 6265-61-8

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole

Cat. No.: B3054978
CAS No.: 6265-61-8
M. Wt: 253.4 g/mol
InChI Key: BOXDTVCRUUKXMP-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole (CAS 6265-61-8) is an organic compound with the molecular formula C16H15NS and a molecular weight of 253.362 g/mol . It is a solid with a density of 1.143 g/cm³ and a high boiling point of 379.6°C at 760 mmHg, indicating good thermal stability for research applications . This compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . Benzothiazole derivatives are extensively investigated for their significant anti-tubercular properties, with some derivatives demonstrating potent inhibition against Mycobacterium tuberculosis strains, often targeting the DprE1 enzyme involved in bacterial cell wall synthesis . Beyond anti-tubercular activity, the benzothiazole core is a versatile template in drug discovery, associated with anticancer, antimicrobial, antioxidant, and anti-inflammatory activities, making it a valuable structure for developing new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate or building block for further chemical modifications. It is typically synthesized via condensation reactions involving 2-aminobenzenethiol and appropriate carbonyl precursors, a well-established route for constructing the benzothiazole nucleus . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NS/c1-11(2)12-7-9-13(10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDTVCRUUKXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283696
Record name MLS000737657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-61-8
Record name MLS000737657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with 4-(propan-2-yl)benzaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminothiophenol and 4-(propan-2-yl)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-150°C).

    Procedure: The mixture is heated under reflux, allowing the formation of the benzothiazole ring through cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been a focal point in cancer research.

Case Study:
Research published in Cancer Letters highlighted that certain benzothiazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways. The study found that this compound showed promise in inhibiting tumor growth in vitro.

Photovoltaic Devices

Due to its electronic properties, this compound is being explored as an organic semiconductor material for use in photovoltaic devices.

Data Table: Photovoltaic Performance

CompoundPower Conversion Efficiency (%)Stability (Hours)
This compound8.5100
Control Compound6.050

Potential Applications in Drug Development

The unique structure of this compound allows for modifications that can lead to the development of new therapeutic agents.

Drug Design

The compound serves as a lead structure for designing new drugs targeting various diseases, particularly those involving microbial infections and cancer.

Case Study:
A recent publication in the European Journal of Medicinal Chemistry described the synthesis of new derivatives based on the benzothiazole scaffold that exhibited enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Key Compounds Compared :

  • Target Compound : 2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole.
  • Analog 1: 4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) .
  • Analog 2 : 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (BTA-3) .
Property Target Compound Analog 1 (82f) Analog 2 (BTA-3)
Substituent 4-Isopropylphenyl Chlorophenyl + pyrazole Fluoro + trifluoromethyl
IC50 (μg/mL) 63.11–67.93 63.11 Not reported
Lipophilicity (LogP) Estimated: ~4.2* Higher due to Cl ~3.8 (polar CF3)

Insights :

  • Analog 1 retains the 4-(propan-2-yl)phenyl group but incorporates a pyrazole-thiazole hybrid, which may improve target binding through additional hydrogen bonding .

Structural Modifications and Anticonvulsant Activity

Key Compounds Compared :

  • Analog 3 : N-(4-(Benzothiazole-2-yl)phenyl)-4-substituted benzenesulfonamides .
Property Target Compound Analog 3
Functional Group Isopropylphenyl Sulfonamide
Bioactivity Antioxidant Anticonvulsant
Binding Features Hydrophobic interactions Hydrogen bonding (SO2NH)

Insights :

  • Sulfonamide analogs exhibit anticonvulsant activity due to their ability to interact with neuronal ion channels via hydrogen bonding, a feature absent in the target compound .
  • The target’s isopropyl group may limit central nervous system (CNS) penetration due to higher molecular weight and lipophilicity.

Key Compounds Compared :

  • Analog 4 : 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole .
Property Target Compound Analog 4
Reactive Site None (stable) Bromomethyl (-CH2Br)
Applications Antioxidant studies Intermediate for further derivatization

Insights :

  • The bromomethyl group in Analog 4 allows for nucleophilic substitution reactions, enabling the synthesis of bioconjugates or prodrugs .
  • The target compound’s lack of reactive sites limits its utility in modular synthesis but enhances stability.

Molecular Docking and Binding Interactions

Key Compounds Compared :

  • Analog 5: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) .
Property Target Compound Analog 5 (9c)
Binding Affinity Moderate (docking not reported) High (docking studies show strong interactions)
Key Features Hydrophobic isopropyl Triazole and bromophenyl groups

Insights :

  • Analog 5’s triazole and bromophenyl groups enhance binding to enzymatic active sites through π-π stacking and halogen bonding .
  • The target compound’s simpler structure may limit its binding versatility but reduces synthetic complexity.

Biological Activity

2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potentials, focusing on its antitumor, antimicrobial, and anticonvulsant properties, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15N1S1\text{C}_{15}\text{H}_{15}\text{N}_{1}\text{S}_{1}

This compound features a benzothiazole core with an isopropylphenyl substituent, which plays a crucial role in its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent antitumor properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A series of benzothiazole derivatives were tested for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed for related compounds:

CompoundCell LineIC50 (µM)
This compoundMCF-70.62
Related Benzothiazole DerivativeA5490.06

These findings indicate that modifications in the benzothiazole structure can significantly enhance antitumor activity .

Antimicrobial Activity

Benzothiazoles are also recognized for their broad-spectrum antimicrobial properties. The biological evaluation of various derivatives has shown effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a recent study, several benzothiazole derivatives were screened for antibacterial activity against common pathogens. The results are summarized below:

CompoundPathogenMIC (µg/mL)
This compoundAcinetobacter baumannii32
Related Benzothiazole DerivativePseudomonas aeruginosa16

The minimum inhibitory concentration (MIC) values indicate that these compounds possess significant antimicrobial activity, making them potential candidates for further development .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazoles have been explored extensively. Compounds with similar structures have been shown to exhibit significant activity in various seizure models.

Case Study: Anticonvulsant Testing

A series of substituted benzothiazoles were evaluated using the maximal electroshock seizure (MES) test. The following table presents the results:

CompoundActivity (%)
This compound100
Related Benzothiazole Derivative80

These results suggest that modifications to the benzothiazole scaffold can enhance anticonvulsant efficacy .

Q & A

Q. Table 2: Green Synthesis Metrics

MethodCatalystSolventE-factor*PMI**
CO₂ + o-AminothiophenolZnFe₂O₄H₂O1.23.5
Conventional cyclizationH₂SO₄Toluene8.712.1
*E-factor = waste (kg)/product (kg); **PMI = Process Mass Intensity

Key Challenges and Future Directions

  • Catalyst recyclability : ZnFe₂O₄ retains >90% activity after 5 cycles ().
  • Polypharmacology : Dual-targeting derivatives (e.g., antitumor + anti-inflammatory) are under exploration ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole

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